molecular formula C18H13BrO3 B13927832 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

Cat. No.: B13927832
M. Wt: 357.2 g/mol
InChI Key: SZQNSYAKFAEMDU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- is a complex organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 7th position and a phenylmethoxy group at the 4th position on the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The phenylmethoxy group can be introduced using phenylmethanol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dehalogenated derivatives. Substitution reactions can result in various substituted naphthalenecarboxylic acids.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the bromine and phenylmethoxy groups, making it less reactive in certain chemical reactions.

    7-Bromo-2-naphthalenecarboxylic acid: Similar but lacks the phenylmethoxy group, affecting its binding properties.

    4-Phenylmethoxy-2-naphthalenecarboxylic acid: Similar but lacks the bromine atom, influencing its reactivity and applications.

Uniqueness

2-Naphthalenecarboxylic acid, 7-bromo-4-(phenylmethoxy)- is unique due to the presence of both the bromine atom and phenylmethoxy group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

7-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13BrO3/c19-15-6-7-16-13(9-15)8-14(18(20)21)10-17(16)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI Key

SZQNSYAKFAEMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC(=CC3=CC(=C2)C(=O)O)Br

Origin of Product

United States

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